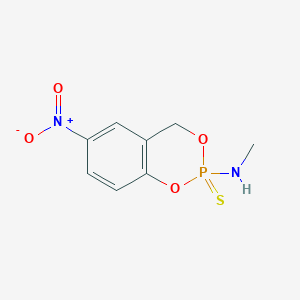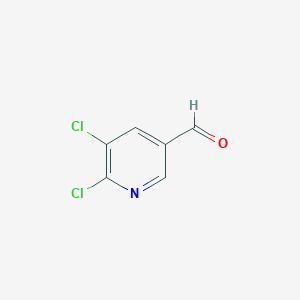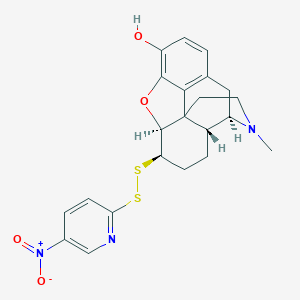
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine is a synthetic opioid that has been developed for research purposes. It is a derivative of morphine and has been used in scientific research to study the mechanism of action of opioids and their effects on the body.
Wissenschaftliche Forschungsanwendungen
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine has been used in scientific research to study the mechanism of action of opioids. It has been used to investigate the binding of opioids to the mu, delta, and kappa receptors in the brain. It has also been used to study the effects of opioids on the release of neurotransmitters such as dopamine and serotonin.
Wirkmechanismus
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine acts on the opioid receptors in the brain, which are responsible for the analgesic and euphoric effects of opioids. It binds to the mu, delta, and kappa receptors, which are G protein-coupled receptors. This binding leads to the inhibition of the release of neurotransmitters such as substance P, which is responsible for the transmission of pain signals. It also leads to the activation of the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects:
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine has been shown to have similar biochemical and physiological effects to other opioids. It has been shown to have analgesic effects, as well as sedative and respiratory depressant effects. It has also been shown to have effects on the gastrointestinal system, including constipation and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine in lab experiments is its high potency and selectivity for the opioid receptors. This allows for precise experiments and reduces the risk of off-target effects. However, one limitation is the potential for addiction and abuse, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine. One direction is the investigation of its effects on the immune system, as opioids have been shown to have immunomodulatory effects. Another direction is the development of new derivatives that have improved selectivity and potency for the opioid receptors. Finally, there is a need for further research on the long-term effects of opioids on the brain and body, including the potential for addiction and tolerance.
Synthesemethoden
The synthesis of 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine involves several steps. The first step is the protection of the hydroxyl group of morphine with a benzyl group. The second step involves the reaction of the protected morphine with 5-nitro-2-pyridinethiol to form the thioether derivative. The third step is the removal of the benzyl group to yield 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine.
Eigenschaften
CAS-Nummer |
130178-43-7 |
|---|---|
Produktname |
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine |
Molekularformel |
C22H23N3O4S2 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
(4R,4aR,7R,7aS)-3-methyl-7-[(5-nitropyridin-2-yl)disulfanyl]-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H23N3O4S2/c1-24-9-8-22-14-4-6-17(30-31-18-7-3-13(11-23-18)25(27)28)21(22)29-20-16(26)5-2-12(19(20)22)10-15(14)24/h2-3,5,7,11,14-15,17,21,26H,4,6,8-10H2,1H3/t14-,15+,17+,21+,22?/m0/s1 |
InChI-Schlüssel |
RAEKUJQUZFRYFZ-HVSMRNTNSA-N |
Isomerische SMILES |
CN1CCC23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@@H]3[C@@H](CC4)SSC6=NC=C(C=C6)[N+](=O)[O-] |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)SSC6=NC=C(C=C6)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)SSC6=NC=C(C=C6)[N+](=O)[O-] |
Synonyme |
6-(5'-nitro-2'-pyridyldithio)deoxydihydromorphine NPDM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
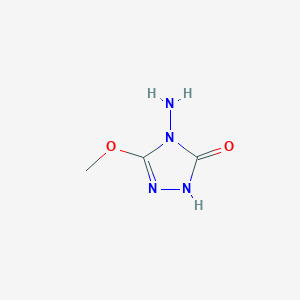


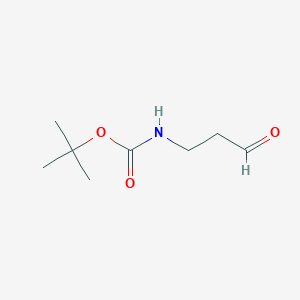


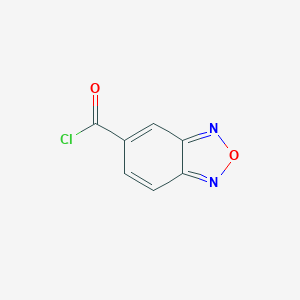

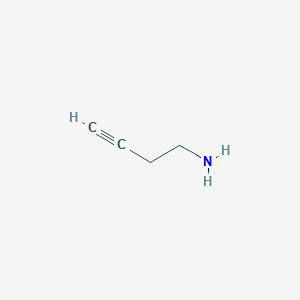
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
